Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate
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Overview
Description
Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Ethyl (tert-butoxycarbonyl)glycinate: Similar structure but lacks the phenyl ring.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the phenyl ring.
Uniqueness
Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is unique due to the presence of both the Boc protecting group and the phenyl ring, which provide specific reactivity and stability in synthetic applications .
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-13(18)10-16-11-7-6-8-12(9-11)17-14(19)21-15(2,3)4/h6-9,16H,5,10H2,1-4H3,(H,17,19) |
InChI Key |
OCWVWYNSZSPHRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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